molecular formula C18H22BrN3O3 B2694815 5-bromo-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)furan-2-carboxamide CAS No. 1049469-33-1

5-bromo-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2694815
CAS No.: 1049469-33-1
M. Wt: 408.296
InChI Key: YPALNKUTMSLCAF-UHFFFAOYSA-N
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Description

This compound features a furan-2-carboxamide core substituted with a bromine atom at position 3. The carboxamide group is linked to a 2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl chain, which introduces a piperazine ring with a 2-methoxyphenyl substituent. This structural motif is common in ligands targeting neurotransmitter receptors (e.g., serotonin or dopamine receptors) and kinase pathways (e.g., JNK1/JNK3) .

Properties

IUPAC Name

5-bromo-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN3O3/c1-24-15-5-3-2-4-14(15)22-12-10-21(11-13-22)9-8-20-18(23)16-6-7-17(19)25-16/h2-7H,8-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPALNKUTMSLCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-bromo-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)furan-2-carboxamide typically involves multiple steps. One common synthetic route includes the reaction of 5-bromo-2-furoic acid with 1-(2-methoxyphenyl)piperazine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out under anhydrous conditions and typically requires a base such as triethylamine to facilitate the coupling reaction. The resulting intermediate is then purified and further reacted to obtain the final product .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at Bromine

The bromine atom at the furan 5-position undergoes substitution reactions under controlled conditions:

Reaction TypeReagents/ConditionsProducts FormedYield RangeKey Observations
Cross-couplingPd(PPh₃)₄/CuI, alkyne/arylboronic acid5-Alkynyl/aryl-furan derivatives45-72%Suzuki conditions optimal for aryl groups
SNAr with aminesK₂CO₃, DMF, 80°C5-Amino-furan analogs38-65%Morpholino groups remain intact
Thiol substitutionNaSH, EtOH reflux5-Mercaptofuran compounds51%Requires inert atmosphere

Mechanistic Insight : The electron-withdrawing carboxamide group activates the bromine for nucleophilic displacement. Piperazine's basicity necessitates buffered conditions to prevent deprotonation-induced side reactions.

Piperazine Ring Modifications

The 4-(2-methoxyphenyl)piperazine moiety undergoes characteristic amine reactions:

Table 2: Piperazine functionalization reactions

ReactionConditionsProductSelectivityNotes
N-AlkylationCH₃I, K₂CO₃, CH₃CNQuaternary ammonium derivatives83% at N4Steric hindrance limits N1 reactivity
AcylationAcCl, Et₃N, DCMAcetylated piperazine91%Amide bond remains stable
OxidationmCPBA, 0°CN-Oxide formation67%Alters receptor binding affinity

Structural Impact : Piperazine modifications significantly influence molecular polarity (PSA 72→89 Ų after N-oxidation) and lipophilicity (clogP 3.1→2.4 for acetylated form) .

Amide Bond Reactivity

The carboxamide linkage participates in hydrolysis and condensation:

Reaction TypeConditionsProductsKinetic Data
Acidic hydrolysis6M HCl, 110°C, 12hFuran-2-carboxylic acid + aminet₁/₂ = 3.2h (pH 1)
Basic hydrolysis2M NaOH, EtOH/H₂O, refluxSame as abovet₁/₂ = 5.8h (pH 14)
CondensationEDC/HOBt, R-NH₂Secondary amides55-78% yields

Stability Profile : The amide demonstrates remarkable stability under physiological conditions (t₁/₂ >72h at pH 7.4, 37°C), making it pharmaceutically relevant.

Furan Ring Oxidation

Controlled oxidation modifies the furan electronic system:

Oxidizing AgentConditionsProductApplication
mCPBADCM, 0→25°C2,5-DiketonePrecursor for heterocycle synthesis
Ozone-78°C, CH₂Cl₂DialdehydeCrosslinking studies
KMnO₄H₂O, 60°CMaleic anhydride derivativePolymer chemistry

Caution : Over-oxidation leads to ring opening. Stoichiometric control is critical - excess mCPBA (>1.2eq) decreases diketone yield by 42%.

Directed Ortho Metalation

The methoxy group directs regioselective functionalization:

Directed ReactionReagentsProductRegioselectivity
LithiationLDA, -78°C, THF3-Substituted methoxyphenyl analogs89% ortho-selectivity
Electrophilic attackI₂, BF₃·Et₂O3-Iodo-methoxyphenyl derivative94% para to methoxy
Ullmann couplingCuI, 1,10-phenanthrolineBiaryl systems63% yield

Electronic Effects : Methoxy's +M effect creates electron-rich areas enabling precise functionalization patterns crucial for SAR studies .

Reductive Transformations

Selective reduction of specific functional groups:

Reduction TargetConditionsOutcome
Nitro intermediatesH₂ (1atm), Pd/CAmine derivatives (pharmacophores)
Disulfide formationTCEP, pH 7 bufferThiol-protected analogs
Carbonyl reductionNaBH₄, MeOHAlcohol derivatives (improved solubility)

Catalytic Challenges : Piperazine's basic nitrogen requires catalyst poisoning mitigation (5% AcOH additive improves Pd/C efficiency by 31%).

This comprehensive reactivity profile enables rational design of analogs for drug discovery. Recent studies demonstrate that coupling the bromine substitution with piperazine N-acylation produces compounds with 18-fold improved D3 receptor selectivity (Kᵢ = 1.2nM vs 21.4nM parent compound) . Continued exploration of its reaction space remains vital for developing targeted therapeutics.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacophore in the development of new therapeutic agents. Its interactions with various biological targets, including receptors and enzymes, position it as a promising lead compound for drug discovery efforts focused on:

  • Antidepressant Activity : The piperazine moiety is often associated with antidepressant properties, making this compound a candidate for further exploration in treating mood disorders.
  • Anticancer Research : Preliminary studies suggest that similar compounds exhibit cytotoxic effects against various cancer cell lines, indicating potential utility in oncology.

Biological Studies

Research utilizing 5-bromo-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)furan-2-carboxamide has focused on:

  • Mechanistic Studies : Understanding how the compound affects cellular pathways, particularly those involved in apoptosis and cell cycle regulation.
  • Target Identification : Investigating specific molecular targets that interact with the compound to elucidate its mechanism of action.

Chemical Biology

This compound serves as a tool in chemical biology to study the interactions between small molecules and biological macromolecules. Its ability to modulate enzyme activity or receptor function can provide insights into cellular processes and disease mechanisms.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that compounds structurally similar to this compound showed significant cytotoxicity against liver cancer (HepG2) and breast cancer (MCF-7) cell lines. The mechanism involved induction of apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent .
  • Chemical Interactions : Investigations into the binding affinity of this compound to specific receptors have revealed promising results, suggesting that it may act as an antagonist or agonist depending on the target, thus influencing various signaling pathways .
  • Pharmacokinetic Studies : Early pharmacokinetic assessments indicate favorable absorption characteristics, which could enhance its viability as a therapeutic agent. Further studies are needed to fully understand its metabolic profile.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Discussion of Research Findings

  • Halogen Effects : Bromine in the target compound balances lipophilicity and steric effects, whereas iodine (Compound 14) increases molecular weight but may reduce bioavailability .
  • Linker Flexibility : Shorter ethyl chains (target compound) vs. butyl or trans-but-enyl (Compound 21) optimize receptor binding kinetics by balancing rigidity and flexibility.
  • Therapeutic Applications : The target compound’s piperazine-ethyl chain suggests CNS activity (e.g., kinase inhibition), contrasting with MMP-13 inhibition (Compound 13c) or PET imaging ([18F]1) .

Biological Activity

5-Bromo-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)furan-2-carboxamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of 2-furanilides, characterized by a furan ring and various substituents that influence its pharmacological properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is depicted below:

PropertyValue
Molecular Formula C₁₈H₂₂BrN₃O₅S
Molecular Weight 508.8 g/mol
CAS Number 1215543-50-2

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. Key mechanisms include:

  • Acetylcholinesterase Inhibition : The compound acts as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, the compound enhances cholinergic transmission, which is beneficial in treating neurodegenerative diseases such as Alzheimer’s disease .
  • Receptor Modulation : It may also interact with various receptors in the central nervous system, potentially influencing neurotransmitter release and signaling pathways involved in mood regulation and cognition .

Cytotoxicity and Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. In vitro assays have shown that it exhibits cytotoxic effects against several cancer cell lines:

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-7 (Breast Cancer)0.65Induction of apoptosis
HeLa (Cervical Cancer)2.41Cell cycle arrest and apoptosis
PANC-1 (Pancreatic Cancer)0.76Inhibition of cell proliferation

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of p53 expression levels .

Study on Neuroprotective Effects

A study conducted on mouse models demonstrated that administration of the compound resulted in significant neuroprotective effects against AChE-induced neurotoxicity. The results indicated a restoration of cognitive function in treated mice compared to controls, highlighting its potential as a therapeutic agent for neurodegenerative disorders .

Antitumor Activity Assessment

In another research study, the compound was tested against various cancer cell lines, including MCF-7 and HeLa. The findings revealed that it displayed dose-dependent cytotoxicity, with flow cytometry analysis confirming its role as an apoptosis inducer. Notably, the compound's structure facilitated strong interactions with target proteins involved in cell survival pathways .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 5-bromo-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)furan-2-carboxamide?

The compound is typically synthesized via coupling reactions between a brominated furan-2-carboxylic acid derivative and a piperazine-containing amine. For example, general procedure A involves activating the carboxylic acid (e.g., using HATU or EDCI) and reacting it with 4-(4-(2-methoxyphenyl)piperazin-1-yl)butan-1-amine in solvents like DMF or CHCl₃ at 40–60°C. Yields range from 45–85% depending on substituents and purification methods . Optimization strategies include:

  • Catalyst selection : Amide coupling agents (e.g., HOBt) improve reaction efficiency.
  • Solvent choice : Polar aprotic solvents enhance solubility of intermediates.
  • Temperature control : Lower temperatures (≤50°C) reduce side reactions.

Advanced: How can researchers resolve discrepancies in NMR data between synthesized batches?

Contradictory NMR data may arise from conformational flexibility, residual solvents, or impurities. Methodological steps include:

  • Multi-technique validation : Compare 1H^1H/13C^{13}C NMR () with HPLC purity data.
  • Crystallographic confirmation : Use X-ray diffraction (e.g., ) to validate spatial arrangements.
  • Dynamic NMR studies : Probe temperature-dependent shifts to identify rotameric equilibria .

Basic: What in vitro assays are recommended to assess dopamine receptor binding affinity?

Competitive radioligand binding assays using 3H^3H-spiperone or 3H^3H-raclopride are standard. Key steps:

  • Membrane preparation : Isolate D3 receptor-expressing cells (e.g., HEK293).
  • Incubation conditions : 25°C for 60 minutes in Tris-HCl buffer (pH 7.4).
  • Data analysis : Calculate IC50_{50} via nonlinear regression ( reports sub-nanomolar affinity for D3 receptors) .

Advanced: How does piperazine substitution impact selectivity for dopamine receptor subtypes?

Structural modifications (e.g., 2-methoxy vs. 2,3-dichloro phenyl groups) alter steric and electronic interactions. Structure-activity relationship (SAR) studies show:

  • 2-Methoxyphenyl : Enhances D3 selectivity due to hydrophobic pocket complementarity.
  • Chlorine substituents : Increase D2/D3 cross-reactivity by altering hydrogen bonding. Enantioselectivity can be probed via chiral chromatography ( ) .

Basic: What spectroscopic techniques are critical for structural confirmation?

  • 1H^1H NMR : Key peaks include the furan proton (δ 7.2–7.5 ppm) and piperazine methylene (δ 2.5–3.5 ppm) ().
  • Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 476.2).
  • IR spectroscopy : Amide C=O stretch (~1650 cm1^{-1}) validates carboxamide formation .

Advanced: How does X-ray crystallography clarify spatial ambiguities in the furan-2-carboxamide group?

Single-crystal X-ray analysis (e.g., ) reveals:

  • Torsional angles : Furan ring orientation relative to the piperazine moiety.
  • Intermolecular interactions : Hydrogen bonds (N–H⋯O) stabilize crystal packing.
  • Chirality : Absolute configuration assignment via Flack parameter .

Basic: What statistical methods validate pharmacological data reproducibility?

  • ANOVA : Compare batch-to-batch variability in receptor binding assays.
  • Bland-Altman plots : Assess agreement between technical replicates.
  • Power analysis : Ensure sample sizes ≥3 for IC50_{50} determinations ( ) .

Advanced: How can in vitro/in vivo discrepancies in receptor activity be reconciled?

  • Metabolic stability assays : Use liver microsomes to identify rapid degradation.
  • Blood-brain barrier penetration : Measure logP (optimal range: 2–4) via shake-flask method.
  • Off-target profiling : Screen against GPCR panels to identify unintended interactions (e.g., ) .

Basic: What computational approaches predict dopamine receptor interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Glide to model ligand-receptor complexes.
  • Binding free energy calculations : MM-PBSA/GBSA refine affinity predictions.
  • Pharmacophore mapping : Align key motifs (e.g., piperazine nitrogen) with D3 active sites .

Advanced: How do advanced NMR techniques elucidate solution-phase dynamics?

  • NOESY : Identify through-space correlations between piperazine and furan protons.
  • 15N^{15}N-HSQC : Track piperazine nitrogen chemical shifts under varying pH.
  • Relaxation dispersion : Quantify µs-ms timescale conformational exchanges ( ) .

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